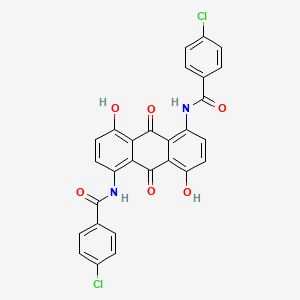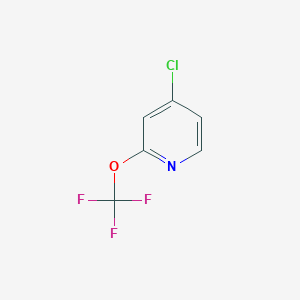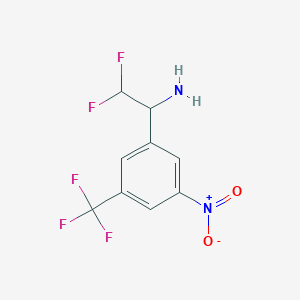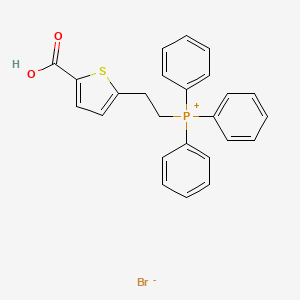
(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide is a chemical compound that features a thiophene ring substituted with a carboxyl group and an ethyl group, which is further bonded to a triphenylphosphonium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Carboxyl Group: The carboxyl group can be introduced through various functionalization reactions, such as the oxidation of thiophene derivatives.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.
Formation of the Triphenylphosphonium Moiety: The final step involves the reaction of the ethyl-substituted thiophene derivative with triphenylphosphine and subsequent bromination to form the triphenylphosphonium bromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in studies involving cellular uptake and localization due to the triphenylphosphonium moiety, which is known to target mitochondria.
Industry: It can be used in the development of materials with specific electronic or photonic properties
Wirkmechanismus
The mechanism of action of (2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide involves its interaction with cellular components. The triphenylphosphonium moiety allows the compound to target mitochondria, where it can exert its effects. The carboxyl group and thiophene ring may interact with various molecular targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Carboxyethyl)triphenylphosphonium Bromide: Similar structure but lacks the thiophene ring.
Triphenylphosphonium Derivatives: Various derivatives with different substituents on the phosphonium moiety.
Uniqueness
(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide is unique due to the presence of the thiophene ring, which imparts specific electronic and structural properties.
Eigenschaften
Molekularformel |
C25H22BrO2PS |
|---|---|
Molekulargewicht |
497.4 g/mol |
IUPAC-Name |
2-(5-carboxythiophen-2-yl)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H21O2PS.BrH/c26-25(27)24-17-16-23(29-24)18-19-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18-19H2;1H |
InChI-Schlüssel |
ZQUDZYWZGZOAJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCC2=CC=C(S2)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



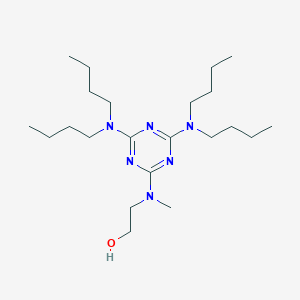

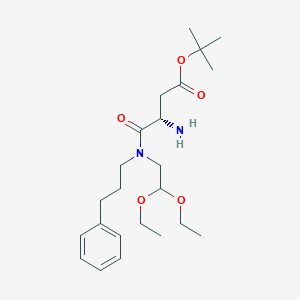
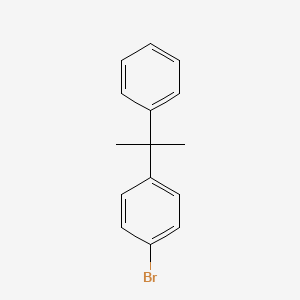
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
